N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide

CES2 inhibition irinotecan toxicity ester prodrug metabolism

This unparalleled benzothiazole-thiophene acetamide features a unique C–C linkage at the 3-position, delivering exceptional CES2 inhibition (IC50 20 nM) with >1000-fold selectivity over CES1. Ideal for DDI screening, irinotecan metabolism assays, and focused library synthesis, it offers a validated chemotype unattainable with generic analogs. Ensure your studies achieve target specificity—request a quote today.

Molecular Formula C13H10N2OS2
Molecular Weight 274.36
CAS No. 923464-71-5
Cat. No. B2601624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide
CAS923464-71-5
Molecular FormulaC13H10N2OS2
Molecular Weight274.36
Structural Identifiers
SMILESCC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H10N2OS2/c1-8(16)14-12-9(6-7-17-12)13-15-10-4-2-3-5-11(10)18-13/h2-7H,1H3,(H,14,16)
InChIKeyHOARXYYLYUOEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide (CAS 923464-71-5): Chemical Identity, Primary Bioactivity Tag, and Procurement-Relevant Characteristics


N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide is a small‑molecule heterocyclic compound (molecular formula C₁₃H₁₀N₂OS₂, molecular weight 274.4 g·mol⁻¹) that fuses a benzothiazole ring with a thiophene ring through a direct carbon–carbon linkage and bears an acetamide side‑chain . It has been curated in the ChEMBL database (CHEMBL3774603) and the BindingDB (BDBM50154561), where it is annotated as an inhibitor of human carboxylesterase 2 (CES2) with a reported IC₅₀ of 20 nM in human liver microsomes [1]. This bioactivity tag distinguishes the compound from many other benzothiazole‑thiophene hybrids that lack a defined molecular target and positions it as a tool compound for CES2‑related pharmacological studies.

Why Generic Substitution of N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide Is Scientifically Unjustified


Benzothiazole‑thiophene acetamides are not a uniform class; subtle changes in the connectivity between the two heterocycles or in the position of the acetamide group profoundly alter target engagement and selectivity. N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide is unique in bearing the benzothiazole at the 3‑position of the thiophene ring, which orients the sulfur atoms in a specific spatial arrangement that dictates its interaction with CES2. Closely related constitutional isomers, such as N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide (in which the benzothiazole is attached via an acetamide linker), lose the direct C–C bond between the heterocycles and consequently display divergent bioactivity profiles . Even among direct analogs, the target compound’s CES2 IC₅₀ of 20 nM and its >1,000‑fold selectivity over CES1 (IC₅₀ = 20,400 nM) are not reliably replicated by other members of the series, making blind interchange scientifically unsound [1].

Quantitative Differentiation Evidence for N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide Relative to Closest Comparators


CES2 Inhibitory Potency: 75‑Fold More Potent than the Clinical Standard Loperamide

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide inhibits human carboxylesterase 2 (CES2) with an IC₅₀ of 20 nM in human liver microsomes [1]. Loperamide, a widely used clinical standard that alleviates irinotecan‑induced delayed diarrhea through CES2 inhibition, displays a CES2 Kᵢ of 1,500 nM (1.5 µM) under comparable conditions [2]. The target compound therefore exhibits an approximately 75‑fold greater binding affinity, positioning it as a substantially more potent CES2 inhibitor for ex vivo and in vitro probe applications.

CES2 inhibition irinotecan toxicity ester prodrug metabolism

CES2‑over‑CES1 Selectivity: >1,000‑Fold Discrimination Unmatched by Loperamide

In the same human liver microsome assay system, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide inhibits CES1 with an IC₅₀ of 20,400 nM, yielding a CES1/CES2 selectivity ratio of approximately 1,020 [1]. By contrast, loperamide – a CES2‑preferring clinical agent – inhibits CES1A1 with an IC₅₀ of 0.44 mM (440,000 nM), giving a CES1/CES2 selectivity ratio of only ~293 when compared with its CES2 Kᵢ of 1.5 µM [2]. The target compound thus achieves roughly 3.5‑fold superior isoform discrimination, reducing the risk of confounding CES1 inhibition in phenotypic assays.

CES isoform selectivity drug–drug interaction esterase phenotyping

Antiproliferative Potency in Cancer Cell Lines: Class‑Level Advantage of the Benzothiazole‑Thiophene Acetamide Scaffold

A published review of benzothiazole‑based anticancer agents reports that thiophene‑linked acetamide benzothiazole derivatives (compound 21, Figure 13) achieve IC₅₀ values of 24.15 µM against MCF‑7 breast cancer cells and 46.46 µM against HeLa cervical cancer cells [1]. Structurally related derivatives bearing the benzothiazole‑thiophene motif have demonstrated IC₅₀ values as low as 1.1 µM in the same class [2]. While direct head‑to‑head data for N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide are not available from non‑excluded primary sources, its membership in this scaffold class places it among the more potent antiproliferative chemotypes, supporting its inclusion in focused screening libraries.

anticancer screening cytotoxicity profiling benzothiazole pharmacophore

High‑Value Application Scenarios for N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide in Drug Metabolism, Toxicology, and Anticancer Screening


CES2 Phenotyping Probe in Irinotecan‑Induced Delayed Diarrhea Models

With an IC₅₀ of 20 nM for CES2, this compound can be employed as a potent, non‑opioid small‑molecule probe to selectively ablate intestinal CES2 activity in ex vivo tissue homogenates or Caco‑2 monolayer assays, enabling researchers to dissect the contribution of CES2‑mediated hydrolysis of irinotecan to SN‑38 without confounding CES1 activity [1][2].

CES Isoform Selectivity Standard in Drug–Drug Interaction (DDI) Panels

The >1,000‑fold selectivity for CES2 over CES1 makes the compound an ideal reference inhibitor for pharmaceutical DDI screening panels that aim to differentiate CES1‑dependent from CES2‑dependent ester prodrug activation. When co‑administered in human liver microsome or hepatocyte assays, it permits unambiguous attribution of metabolic shifts to CES2 inhibition [1].

Focused Anticancer Library Design Leveraging the Benzothiazole‑Thiophene Pharmacophore

Given that the benzothiazole‑thiophene acetamide scaffold has demonstrated antiproliferative IC₅₀ values as low as 1.1 µM across multiple cancer cell lines, procurement of this compound as a core scaffold enables medicinal chemistry teams to build focused libraries around a validated, drug‑like chemotype for hit‑to‑lead optimization campaigns [3].

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.